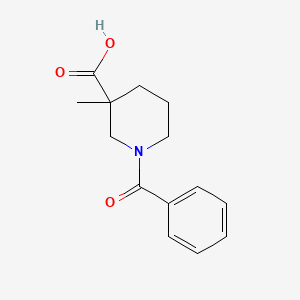

1-Benzoyl-3-methylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-benzoyl-3-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(13(17)18)8-5-9-15(10-14)12(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWPNYSMOFPUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from piperidine derivatives such as 3-methylpiperidine or 3-methylpiperidine-3-carboxylate esters. The key steps involve:

- Introduction of the benzoyl group on the nitrogen (N-benzoylation)

- Installation or preservation of the 3-carboxylic acid group

- Control of stereochemistry at the 3-position methyl and carboxyl substituents

N-Benzoylation of 3-Methylpiperidine-3-carboxylic Acid or Its Esters

A common approach is the benzoylation of the piperidine nitrogen using benzoyl chloride or benzoyl anhydride under basic or neutral conditions. This step is often performed on the ester form (e.g., ethyl 3-methylpiperidine-3-carboxylate) to improve solubility and reaction efficiency.

- Reaction conditions: Benzoyl chloride, pyridine or triethylamine as base, in anhydrous solvents such as dichloromethane or tetrahydrofuran, at 0°C to room temperature.

- Yields: Typically high, ranging from 70% to 90% depending on reaction time and purity of starting materials.

Hydrolysis of Ester to Carboxylic Acid

After N-benzoylation, hydrolysis of the ester group to the free carboxylic acid is achieved by saponification:

- Reagents: Aqueous sodium hydroxide or lithium hydroxide in mixed solvents (THF/methanol or water) at room temperature or mild heating.

- Reaction time: Overnight or several hours depending on conditions.

- Yields: High, often 80–99%, with minimal racemization or side reactions.

Alternative Route via Halogenation and Substitution

According to Rubtsov et al., a method involving conversion of the N-benzoyl piperidine derivative to a halogenated intermediate (e.g., bromo-compound) has been reported. This involves:

- Treatment of the silver salt of N-benzoyl-4-(β-carboxyethyl)piperidine with bromine in carbon tetrachloride to form a bromo-derivative.

- Subsequent substitution reactions to install or modify functional groups.

However, this method shows limitations in yield and reaction completeness. For example, substitution of chlorine for the hydroxy group in ethyl β-(4-piperidyl)lactate using thionyl chloride proceeds only to about 25% conversion, leading to lower overall yields.

Use of Coupling Agents for Amide Bond Formation

In some synthetic schemes related to benzoyl-substituted piperidine derivatives, amide bond formation is achieved using modern peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA as base in dry DMF solvent. This method allows for efficient N-acylation under mild conditions with good yields (54–84%) and minimal side reactions.

Deprotection and Functional Group Manipulation

Following N-benzoylation and carboxylation, further functionalization such as deprotection of methoxy groups or methylation can be performed using reagents like boron tribromide (BBr3) or methyl iodide (MeI) under controlled conditions to yield derivatives or improve compound properties.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Benzoylation of ester | Ethyl 3-methylpiperidine-3-carboxylate | Benzoyl chloride, pyridine | 0°C to RT, 2–3 h | 70–90 | High selectivity, mild conditions |

| Ester hydrolysis | N-Benzoyl ethyl ester | NaOH or LiOH, THF/MeOH | RT, overnight | 80–99 | Efficient saponification, preserves stereochemistry |

| Halogenation-substitution | Silver salt of N-benzoyl piperidine derivative | Br2 in CCl4 | RT | Variable, ~25–50 | Low conversion in some steps, less convenient |

| Amide coupling (for related derivatives) | Piperidine amine + benzoyl acid | HATU, DIPEA, DMF | RT, 1.5–3 h | 54–84 | Mild, efficient peptide coupling |

| Deprotection/methylation | Protected intermediates | BBr3, MeI | -10 to RT, hours | 48–91 | Enables further functionalization |

Research Findings and Optimization Insights

Reaction monitoring: Infrared spectroscopy (IR) monitoring of ester carbonyl stretch (~1735 cm⁻¹) and NMR characterization (¹H and ¹³C) are critical for confirming reaction progress and product purity.

Stereochemical control: Advanced NMR techniques (2D COSY, NOESY) and X-ray crystallography have been used to confirm stereochemistry of the 3-methyl and carboxyl substituents, ensuring the desired isomer is obtained.

Yield improvement: Use of catalytic additives like DMAP (4-dimethylaminopyridine) during esterification and benzoylation can enhance reaction rates and yields. Continuous flow reactors allow precise control of temperature and stoichiometry, improving scalability.

Purification: Recrystallization from ethanol/water mixtures and chromatographic methods (e.g., silica gel column chromatography) afford high-purity products suitable for biological evaluation.

Chemical Reactions Analysis

1-Benzoyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-Benzoyl-3-methylpiperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzoyl-3-methylpiperidine-3-carboxylic acid with key analogs based on substituent variations, synthetic pathways, and functional properties.

1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

- Structure : Features a tert-butoxycarbonyl (Boc) group at the 1-position and a methyl group at the 3-position.

- Key Differences : The Boc group provides steric protection for the amine, making it advantageous in peptide synthesis. However, the absence of the benzoyl group reduces aromatic interactions compared to the target compound.

- Applications : Widely used as an intermediate in peptidomimetics due to its stability under basic conditions .

- Molecular Weight: 243.3 g/mol (C₁₂H₂₁NO₄) .

1-Benzyl-3-Boc-aminopiperidine-3-carboxylic Acid

- Structure: Combines a benzyl group at the 1-position, a Boc-protected amino group, and a carboxylic acid at the 3-position.

- Key Differences: The benzyl group enhances lipophilicity, while the Boc-amino modification introduces a reactive site for further functionalization. Unlike the target compound, this derivative lacks the methyl group at the 3-position.

- Synthesis : Prepared via reductive amination followed by Boc protection, as described in protocols for piperidine-based scaffolds .

- Molecular Weight : 364.4 g/mol (C₁₉H₂₈N₂O₄) .

1-Cbz-3-Piperidinecarboxamide

- Structure : Contains a benzyloxycarbonyl (Cbz) group at the 1-position and a carbamoyl group at the 3-position.

- Applications : Used in protease inhibitor design due to its hydrogen-bonding capacity .

- Molecular Weight : 276.3 g/mol (C₁₄H₁₇N₂O₃) .

1-Benzylpiperidine-3-carboxylic Acid Hydrochloride

- Structure : Features a benzyl group at the 1-position and a carboxylic acid at the 3-position, with a hydrochloride salt form.

- The hydrochloride salt improves aqueous solubility.

- Synthesis : Prepared via alkylation of piperidine-3-carboxylic acid with benzyl halides .

- Applications : Intermediate in antipsychotic drug synthesis .

Structural and Functional Comparison Table

| Compound | 1-Position Substituent | 3-Position Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Benzoyl | Methyl, carboxylic acid | ~263.3* | Drug discovery (theoretical) |

| 1-(tert-Boc)-3-methylpiperidine-3-carboxylic acid | tert-Boc | Methyl, carboxylic acid | 243.3 | Peptide synthesis |

| 1-Benzyl-3-Boc-aminopiperidine-3-carboxylic acid | Benzyl | Boc-amino, carboxylic acid | 364.4 | Multifunctional intermediates |

| 1-Cbz-3-piperidinecarboxamide | Cbz | Carbamoyl | 276.3 | Protease inhibitors |

| 1-Benzylpiperidine-3-carboxylic acid HCl | Benzyl | Carboxylic acid | 283.8 | Antipsychotic intermediates |

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Challenges : The introduction of a methyl group at the 3-position of piperidine rings often requires stereoselective alkylation or enzymatic resolution, as seen in related compounds like 1-(tert-Boc)-3-methylpiperidine-3-carboxylic acid .

- Biological Relevance : Benzoyl and benzyl groups enhance blood-brain barrier penetration, as demonstrated in analogs used for central nervous system (CNS) drug development .

- Stability Considerations : Carboxylic acid derivatives, such as 1-benzylpiperidine-3-carboxylic acid hydrochloride, exhibit pH-dependent solubility, necessitating salt forms for formulation .

Biological Activity

1-Benzoyl-3-methylpiperidine-3-carboxylic acid (BMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

BMPC is characterized by its piperidine ring structure, which is modified with a benzoyl group and a carboxylic acid moiety. The molecular formula is with a molecular weight of 201.27 g/mol. The compound's structural attributes contribute to its biological interactions and pharmacological properties.

The biological activity of BMPC primarily involves its interaction with various biological targets:

- Enzyme Inhibition : BMPC has been studied for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. In vitro studies have shown that BMPC acts as a reversible inhibitor, demonstrating competitive inhibition with an IC50 value in the low micromolar range .

- Antiproliferative Activity : Research indicates that BMPC exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these activities range from 19.9 µM to 75.3 µM, suggesting a potential role in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities of BMPC based on recent research findings:

Case Studies

Several studies have highlighted the potential of BMPC in therapeutic applications:

- Cancer Treatment : A study investigated the effects of BMPC on human breast and ovarian cancer cell lines, revealing that it significantly inhibited cell growth compared to non-cancerous cells. The study emphasized the need for further modifications to enhance potency and selectivity against cancer cells .

- Anti-inflammatory Properties : Another investigation explored the anti-inflammatory effects of piperidine derivatives similar to BMPC, demonstrating their ability to inhibit neutrophil migration in inflammatory models. This suggests that compounds like BMPC could be developed for treating inflammatory diseases .

Q & A

Q. What in vitro assays are recommended to evaluate the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Caco-2 Permeability Assays : Predict intestinal absorption using monolayer transepithelial resistance.

- Microsomal Stability Tests : Incubate with liver microsomes to measure metabolic half-life.

- Plasma Protein Binding (PPB) : Use ultrafiltration to quantify unbound fraction, critical for dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.